molecular formula C16H19N5O2 B11631021 7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11631021
M. Wt: 313.35 g/mol
InChI Key: IRIIMNYVPWNRFP-UHFFFAOYSA-N
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Description

7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethyl group at the 7th position, a methyl group at the 3rd position, and a phenylethylamino group at the 8th position of the purine ring. The compound has a molecular formula of C16H19N5O2 and a molecular weight of 313.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-ethyl-3-methylxanthine and 2-phenylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

    Catalysts: Catalysts such as triethylamine or potassium carbonate may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the purine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other purine derivatives and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to purine receptors and inhibit certain enzymes, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
  • 7-ethyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione
  • 3-methyl-7-pentyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

7-ethyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C16H19N5O2/c1-3-21-12-13(20(2)16(23)19-14(12)22)18-15(21)17-10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,17,18)(H,19,22,23)

InChI Key

IRIIMNYVPWNRFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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